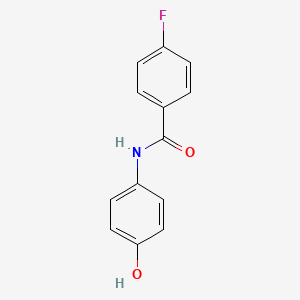

4-fluoro-N-(4-hydroxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

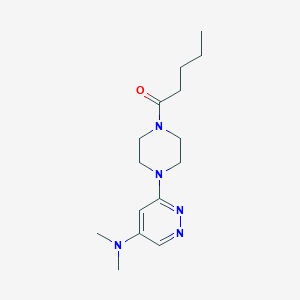

4-Fluoro-N-(4-hydroxyphenyl)benzamide is a chemical compound with the molecular formula C13H10FNO2 . It has a molecular weight of 231.22 .

Synthesis Analysis

The synthesis of benzamides, such as this compound, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of a superior and recoverable catalyst, low reaction times, and ultrasonic irradiation . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group with a fluorine atom and a hydroxyphenyl group attached . The exact 3D structure can be obtained from databases like ChemSpider .

Scientific Research Applications

Vibrational Spectroscopic Studies

The compound has been the subject of vibrational spectroscopic studies, with Fourier transform infrared (FT-IR) and FT-Raman spectra recorded and analyzed. These studies, using quantum chemistry codes, help in understanding the vibrational wavenumbers and assignments, providing insights into the molecular structure and behavior of the compound (Ushakumari et al., 2008).

Analysis in Crystal Structures

Research has been conducted on crystal structures of halogen-substituted benzanilides, including variants of the compound. This analysis focuses on weak interactions involving halogens and is crucial in understanding the packing modes and interactions in crystalline lattices (Chopra & Row, 2005).

Dimorphic Forms and Crystallography

Studies on 4-Fluoro-N-(2-fluorophenyl)benzamide, a related compound, have shown dimorphic behavior. These investigations, including X-ray single-crystal structure analysis, are crucial in understanding the different forms a compound can take and their physical and chemical properties (Chopra & Row, 2005).

Thermally Stable Poly(ether-amide)s

The compound has been involved in the synthesis of thermally stable AB-type Poly(ether-amide)s. Understanding the properties of these polymers, including thermal stability and solubility, is essential for their application in various fields (Thiruvasagam, 2014).

Chemoselective N-benzoylation

There's research on the N-benzoylation of aminophenols using benzoylisothiocyanates, where products like N-(2-hydroxyphenyl)benzamides have been identified. This research is significant in the field of organic synthesis and chemical testing (Singh, Lakhan, & Singh, 2017).

Synthesis and Characterization in Molecular Crystals

The compound's variants have been used in the synthesis and characterization of new heterocyclic derivatives, which are crucial for understanding the molecular structure and properties (Pancrazzi et al., 2017).

Polymer Synthesis and Characterization

Research has been conducted on the synthesis and characterization of fluorinated phthalazinone monomers and polymers, including 4-(2-fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one. Such studies are pivotal in developing materials with potential applications in engineering plastics and membrane materials (Xiao et al., 2003).

Conformational Analysis in Polymorphs

Studies on 3-Fluoro-N-(3-fluorophenyl)benzamide, a compound closely related to 4-fluoro-N-(4-hydroxyphenyl)benzamide, have focused on concomitant polymorphism due to disorder in crystal structures. These studies are significant in understanding the molecular and packing structures of such compounds (Chopra & Row, 2008).

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-(4-hydroxyphenyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration.

Mode of Action

This compound acts as an inhibitor of the SDH enzyme . The compound forms hydrogen bonds and pi-pi interactions with SDH, which can explain its potential mechanism of action .

Biochemical Pathways

By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell .

Result of Action

The inhibition of SDH by this compound can lead to significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . For instance, one of the compounds showed good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L .

properties

IUPAC Name |

4-fluoro-N-(4-hydroxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEXWTLSOKJVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

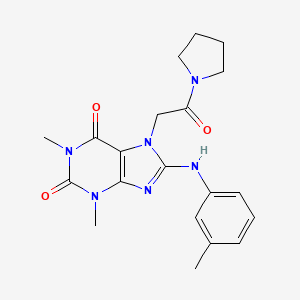

![N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2810568.png)

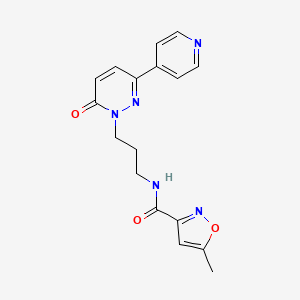

![7-Oxaspiro[4.5]dec-8-en-10-one](/img/structure/B2810581.png)

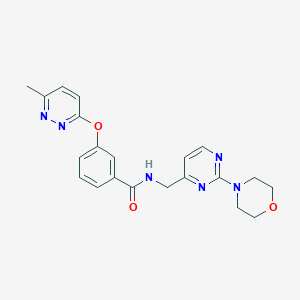

![Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2810583.png)

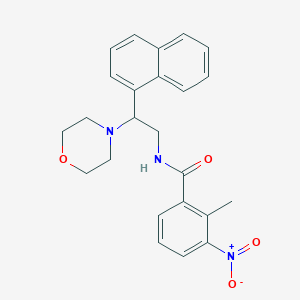

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)

![5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2810588.png)